(1R,2R)-1,2-dihydrophenanthrene-1,2-diol

Xenobiotic Metabolism Cytochrome P450 Stereoselectivity

Quantifying phenanthrene exposure in biomonitoring requires authentic enantiomer standards to avoid misidentification. Racemic or (1S,2S) substitutes lead to invalid metabolic profiles. This (1R,2R)-dihydrodiol is the precise mammalian metabolite. - Enables accurate quantification of human PAH exposure metabolites. - Validates chiral HPLC methods for resolving trans-1,2-dihydrodiol enantiomers. - Definitive substrate for studying bay-region diol epoxide formation in cancer research.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
Cat. No. B1245725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1,2-dihydrophenanthrene-1,2-diol
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O
InChIInChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m1/s1
InChIKeyFZOALBNXOKAOEW-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-1,2-Dihydrophenanthrene-1,2-diol Metabolite Standard


(1R,2R)-1,2-dihydrophenanthrene-1,2-diol is a trans-1,2-dihydrophenanthrene-1,2-diol with the specific (1R,2R) stereochemical configuration [1]. It is the enantiomer of (1S,2S)-1,2-dihydrophenanthrene-1,2-diol [1]. This compound is a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, a common environmental pollutant [2]. In mammalian systems, the (1R,2R) enantiomer is formed with high stereoselectivity by liver microsomes, particularly following enzyme induction [2].

Stereochemical identity Single (1R,2R) enantiomer of a key PAH metabolite
Analytical purpose Chiral reference standard for enantiomer-specific quantification
Biological relevance Mammalian biomarker; formed with high stereoselectivity

Stereochemical Importance for (1R,2R)-Dihydrodiol


The term 'trans-1,2-dihydrophenanthrene-1,2-diol' encompasses two distinct enantiomers: (1R,2R) and (1S,2S). Substituting one enantiomer for the other or using a racemic mixture is invalid for applications requiring precise stereochemical fidelity. Biological systems exhibit profound stereoselectivity, where enzymes produce or process one enantiomer preferentially, leading to different metabolic fates and analytical properties [1]. For instance, the (1R,2R) and (1S,2S) enantiomers are metabolized by rat liver microsomes to different bay-region diol epoxides in distinct ratios, with the (1R,2R) form preferentially yielding one diastereomer [2]. Using the incorrect enantiomer as an analytical standard would therefore result in inaccurate identification and quantification of biologically relevant metabolites [1].

  • Enantiomer swap Replacing (1R,2R) with (1S,2S) inverts the bay-region epoxide profile, leading to misinterpretation of metabolic activation pathways.
  • Racemic mixture A racemic standard masks the distinct stereochemical fates of each enantiomer and cannot differentiate mammalian vs. fungal metabolic signatures.
  • Fungal source Fungal-derived (1S,2S) enantiomer may co-occur in environmental samples; using it as a standard misidentifies the mammalian biomarker.

Quantified Advantages of (1R,2R)-Dihydrodiol


Enantiomer-Specific Bay-Region Epoxide Formation

The (1R,2R)-dihydrodiol is not a metabolic dead-end but is further processed to specific bay-region diol epoxides, a key activation pathway for PAH carcinogenicity. Liver microsomes from 3-methylcholanthrene-treated rats metabolize the (−)-(1R,2R)-dihydrodiol predominantly to diol epoxide-2, whereas the (+)-(1S,2S)-enantiomer is metabolized predominantly to diol epoxide-1 [1].

Enantiomer-Specific Epoxide Formation
Head-to-head
Epoxide-1 : epoxide-2 ratio: 1 : 5.5 for (1R,2R) vs 5.6 : 1 for (1S,2S) — ~30-fold difference in diastereomer profile
Enantiomer identity drives distinct bay-region epoxide outcomes; essential for accurate pathway tracing.
Rat liver microsomes (3-methylcholanthrene-induced)
Xenobiotic Metabolism Cytochrome P450 Stereoselectivity

Comparative Enantiomer Production: Mammalian vs. Fungal

The source and purity of the (1R,2R)-enantiomer are not consistent across biological systems, underscoring its value as a pure standard. Rat liver microsomes predominantly produce the 1R,2R dihydrodiol, while the fungus Cunninghamella elegans produces the opposite 1S,2S enantiomer [1].

Comparative Enantiomer Production
Reported
Mammalian liver microsomes → 1R,2R;
C. elegans fungus → 1S,2S (variable mixture)
Complete species-dependent inversion of stereoselectivity confirms the 1R,2R form as the mammalian biomarker.
In vitro phenanthrene metabolism models
Comparative Metabolism Biocatalysis Enantioselectivity

Critical Standard for PAH Fluorescence Detection

This compound serves as an essential analytical standard because the common fixed-wavelength fluorescence (FF) method for PAH exposure assessment fails to accurately detect this specific metabolite. The study demonstrated that standard FF parameters do not capture the maximum emission of the (−)-(1R,2R)-dihydrodiol, leading to underestimation of PAH exposure [1].

PAH Fluorescence Detection
Supporting evidence
Standard fixed-wavelength fluorescence (FF) parameters do not capture the maximum emission of the (−)-(1R,2R)-dihydrodiol.
Authentic enantiomer is mandatory for developing accurate calibration methods to avoid systematic underestimation.
Synchronous fluorescence scanning (SFS) vs. FF analysis in fish bile (Atlantic cod)
Environmental Monitoring Analytical Chemistry Fluorescence Spectroscopy

Application Scenarios for (1R,2R)-Dihydrodiol


LC-MS/MS Calibration Standard for Urinary Dihydrodiols

For laboratories quantifying PAH exposure in human biomonitoring studies (e.g., assessing smoking status or occupational exposure), the (1R,2R)-enantiomer is the required authentic standard. Using this compound ensures accurate identification and quantification of the specific mammalian metabolite, as opposed to the fungal-derived (1S,2S) enantiomer, which may also be present in environmental samples [1].

Substrate for Bay-Region Epoxide Stereochemistry Studies

In studies of PAH-induced carcinogenesis, the (1R,2R)-dihydrodiol is the definitive substrate for examining the formation of the specific bay-region 1,2-diol-3,4-epoxide diastereomer (epoxide-2) generated in mammalian systems. The use of the pure enantiomer is non-negotiable, as the (1S,2S) enantiomer leads to a different epoxide profile and thus a different biological interpretation [2].

Chiral HPLC Reference Standard for Enantiomeric Purity

The (1R,2R)-1,2-dihydrophenanthrene-1,2-diol is a critical reference standard for developing chiral HPLC methods designed to resolve and quantify the enantiomeric composition of trans-1,2-dihydrodiols in biological or environmental samples. Its use is essential for validating the stereochemical outcome of microbial biotransformation studies or assessing the purity of enzymatic syntheses [3].

Application
Selection Property
Validation Focus
Urinary PAH metabolite biomonitoring research
Stereochemical identity confirmation
Mammalian vs. fungal enantiomer resolution
Bay-region epoxide stereochemistry studies
Enantiomer-defined substrate
Epoxide diastereomer profile analysis
Chiral HPLC method development for dihydrodiols
Enantiomeric purity reference standard
Resolution of trans-1,2-dihydrodiol enantiomers

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